

An In-depth Technical Guide to 4-Fluoro-2-methylbenzyl bromide

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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzyl bromide

Cat. No.: B1308044

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Fluoro-2-methylbenzyl bromide** (CAS No. 862539-91-1), a key intermediate in pharmaceutical research and development.

Core Chemical Properties

4-Fluoro-2-methylbenzyl bromide, with the molecular formula C_8H_8BrF , is a substituted aromatic halide.^[1] Its structure incorporates a fluorine atom and a methyl group on the benzene ring, features that are often exploited in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Physicochemical Properties of **4-Fluoro-2-methylbenzyl bromide**

Property	Value	Source(s)
CAS Number	862539-91-1	[1]
Molecular Formula	C ₈ H ₈ BrF	[1]
Molecular Weight	203.05 g/mol	[1]
Boiling Point	221 °C (Predicted)	
Density	1.456 g/cm ³ (Predicted)	
Purity	≥99%	
Appearance	Not specified	
Solubility	Insoluble in water (Inferred from isomer data)	[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-2-methylbenzyl bromide** is not readily available in the searched literature, a general approach can be inferred from standard organic chemistry principles and related preparations. A plausible synthetic route would involve the bromination of the methyl group of 4-fluoro-2-methyltoluene. This type of reaction is typically achieved using a free-radical brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN, and often under photochemical conditions.

A patent for the synthesis of a potential precursor, 4-fluoro-2-methylbenzoic acid, from m-fluorotoluene and trichloroacetyl chloride has been described, which could subsequently be reduced and brominated to yield the target compound.[\[3\]](#)

The primary reactive site of **4-Fluoro-2-methylbenzyl bromide** is the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a building block in the synthesis of more complex molecules. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

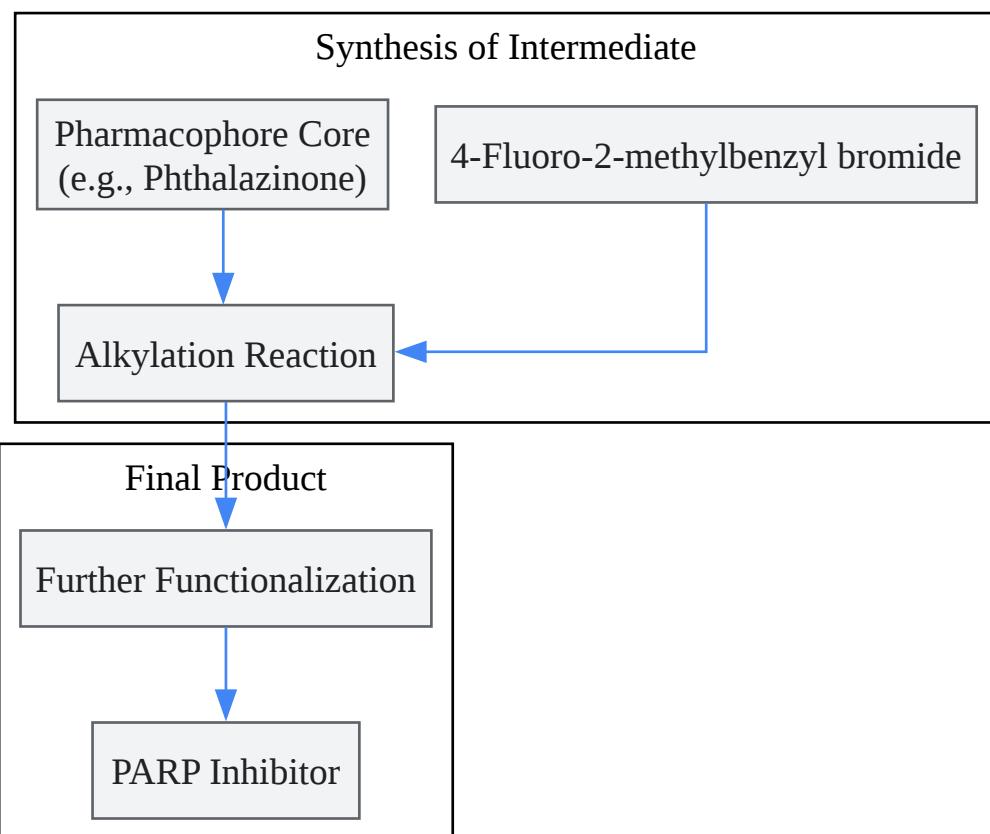
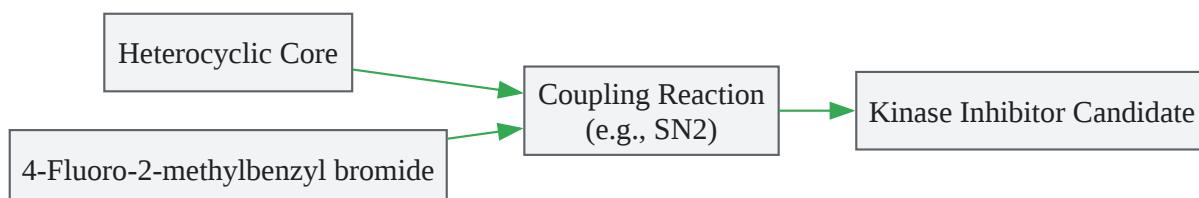
Applications in Drug Discovery and Development

4-Fluoro-2-methylbenzyl bromide is classified as a pharmaceutical intermediate, indicating its role as a key starting material or building block in the synthesis of active pharmaceutical ingredients (APIs). While specific examples of its direct use in the synthesis of named drug candidates were not identified in the available search results, its structural motifs are prevalent in various classes of therapeutic agents, particularly in the development of kinase and PARP inhibitors.

Role in Kinase Inhibitor Synthesis

Fluorinated aromatic compounds are of significant interest in the design of kinase inhibitors. The fluorine atom can engage in favorable interactions within the ATP-binding pocket of kinases, potentially enhancing binding affinity and selectivity.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The overall workflow for synthesizing such inhibitors often involves the coupling of a core heterocyclic scaffold with various substituted side chains, a role for which **4-Fluoro-2-methylbenzyl bromide** is well-suited.

Diagram 1: Generalized Kinase Inhibitor Synthesis Workflow



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